molecular formula C6H10O3 B190169 Methyl 2,2-dimethyl-3-oxopropanoate CAS No. 13865-20-8

Methyl 2,2-dimethyl-3-oxopropanoate

Cat. No. B190169
CAS RN: 13865-20-8
M. Wt: 130.14 g/mol
InChI Key: XFKYUMYFILZJGG-UHFFFAOYSA-N
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Patent
US07348440B2

Procedure details

DMSO (22.0 mL, 303 mmol, 4.00 equiv) was added to a pre-cooled solution of oxalyl chloride (13.7 mL, 151 mmol, 2.00 equiv) in dichloromethane (40 mL) at −78° C., and the resulting mixture was stirred for 15 minutes before a solution of methyl 3-hydroxy-2,2-dimethylpropanoate (10.0 g, 75.7 mmol, 1 equiv) in dichloromethane (100 mL) was added. The reaction mixture was stirred for 1 hour, then triethylamine (52.7 mL, 378 mmol, 5.00 equiv) was added. The mixture was warmed to 0° C. and held for 30 minutes, then concentrated to a volume of ca 50 mL. The residue was partitioned between aqueous saturated sodium bicarbonate solution (200 mL) and ethyl acetate (200 mL). The organic layer was dried over sodium sulfate and concentrated on a rotorary evaporator without using heat (product is volatile) to provide methyl 2,2-dimethyl-3-oxopropanoate (29-1) as a colorless oil. 1H NMR (300 MHz, CDCl3) δ 9.66 (s, 1H), 3.76 (s, 3M), 1.36 (s, 6H).
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
52.7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(C)=O.C(Cl)(=O)C(Cl)=O.[OH:11][CH2:12][C:13]([CH3:19])([CH3:18])[C:14]([O:16][CH3:17])=[O:15].C(N(CC)CC)C>ClCCl>[CH3:18][C:13]([CH3:19])([CH:12]=[O:11])[C:14]([O:16][CH3:17])=[O:15]

Inputs

Step One
Name
Quantity
22 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
13.7 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
OCC(C(=O)OC)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
52.7 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
held for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of ca 50 mL
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between aqueous saturated sodium bicarbonate solution (200 mL) and ethyl acetate (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotorary evaporator
TEMPERATURE
Type
TEMPERATURE
Details
without using heat (product is volatile)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C(=O)OC)(C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.